
Kifunensine
Übersicht
Beschreibung
Kifunensine is an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense. It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to produce high mannose glycoproteins . This compound is a neutral, stable compound that can permeate inside cells, making it highly effective in inhibiting specific enzymes involved in glycoprotein processing .
Vorbereitungsmethoden
Kifunensine wurde erstmals durch Kultivierung des Actinobakteriums Kitasatosporia kifunense in einem geeigneten Medium bei 25–33 °C über mehrere Tage isoliert, gefolgt von der Extraktion des Alkaloids . Ein neues Verfahren zur Herstellung von this compound beinhaltet die Verwendung von N-geschütztem D-Mannosamin als Ausgangsmaterial. Der Prozess umfasst den Schutz der Hydroxylgruppe an der C-6-Position, die Reduktion des C-1-anomeren Kohlenstoffatoms und den Schutz der vier Hydroxylgruppen, gefolgt von der Entschützung, um this compound zu ergeben .
Analyse Chemischer Reaktionen
Kifunensine durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine hemmende Wirkung auf Mannosidase I-Enzyme betreffen. Es ist 50- bis 100-mal potenter als Deoxymannojirimycin, ein weiteres Alkaloid mit ähnlicher Struktur . This compound hemmt die humane endoplasmatische Retikulum α-1,2-Mannosidase I und Golgi-Klasse I-Mannosidasen IA, IB und IC mit Ki-Werten von 130 bzw. 23 nM . Die Zugabe von 5–20 μM this compound zu Säugetierzellkulturmedien reicht aus, um eine vollständige Hemmung der Mannosidase I zu erreichen .
Wissenschaftliche Forschungsanwendungen
Kifunensine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird in Zellkulturen verwendet, um hochglykosylierte Mannose-Glykoproteine zu produzieren, die für verschiedene biologische und medizinische Studien unerlässlich sind . In-vivo-Glycan-Engineering unter Verwendung von this compound hat gezeigt, dass die Wirksamkeit von monoklonalen Antikörpern, wie z. B. Rituximab, durch Steigerung der Antikörper-abhängigen zellvermittelten Zytotoxizität verbessert werden kann . Darüber hinaus wird this compound bei der Herstellung von rekombinantem humanem sauren α-Glucosidase in transgenen Reiszellkulturen verwendet, einem therapeutischen Enzym für die Pompe-Krankheit .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Mannosidase I hemmt, wodurch verhindert wird, dass Mannosereste von Vorläufer-Glykoproteinen entfernt werden . Diese Hemmung blockiert die Verarbeitung von Glykoproteinen im endoplasmatischen Retikulum, wodurch diese Glykoformen erhalten bleiben, die hauptsächlich neun Mannosereste enthalten, die an zwei N-Acetylglucosaminreste (Man9GlcNAc2) gebunden sind . This compound zeigt keine hemmende Wirkung auf Mannosidase II oder die endoplasmatische Retikulum-Alpha-Mannosidase, und es hemmt Arylmannosidase schwach .
Wirkmechanismus
Kifunensine exerts its effects by inhibiting the mannosidase I enzyme, preventing the trimming of mannose residues from precursor glycoproteins . This inhibition blocks the processing of glycoproteins in the endoplasmic reticulum, leaving them with glycoforms containing mainly nine mannose residues attached to two N-acetylglucosamine residues (Man9GlcNAc2) . This compound shows no inhibitory action against mannosidase II or the endoplasmic reticulum alpha-mannosidase, and it weakly inhibits arylmannosidase .
Vergleich Mit ähnlichen Verbindungen
Kifunensine wird oft mit anderen Mannosidase-Inhibitoren wie Deoxymannojirimycin verglichen. Während beide Verbindungen Mannosidase I hemmen, ist this compound deutlich potenter . Andere ähnliche Verbindungen sind Tris, Bis-Tris und 1-Amino-1-Methyl-1,3-Propandiol, die als kostengünstige Alternativen zu this compound verwendet werden, um die hochglykosylierte Mannose-N-verknüpfte Glykosylierung bei der Produktion von monoklonalen Antikörpern zu erhöhen . Diese Alternativen haben eine ähnliche Molekülstruktur, was Aufschluss über die Bindung und Hemmung von Mannosidase in Zellkulturen gibt .
Biologische Aktivität
Kifunensine, an alkaloid derived from the actinobacterium Kitasatosporia kifunensis, is recognized primarily for its potent inhibitory effects on mannosidase I enzymes. This compound has garnered attention in various biological and therapeutic contexts, particularly in the fields of glycosylation modification and protein production.
This compound specifically inhibits α-1,2-mannosidase I, an enzyme critical for the processing of N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus. The inhibition of this enzyme leads to the accumulation of oligomannose-type glycans (Man5-9) and a reduction in complex glycan structures, which are often modified by fucose and xylose residues in plant systems. The Ki values for this compound are reported to be 130 nM for human ER α-1,2-mannosidase I and 23 nM for Golgi class I mannosidases, indicating its high potency compared to other inhibitors like deoxymannojirimycin .
Biological Effects
Cell Culture Studies:
In mammalian cell cultures, treatment with this compound at concentrations between 5–20 μM effectively achieves complete mannosidase I inhibition. This results in altered glycosylation patterns, which can enhance the therapeutic efficacy of glycoproteins produced in these systems . this compound has been shown to protect cells from ER stress by inhibiting ER-associated degradation (ERAD), thereby increasing cellular viability under stress conditions .
Plant Systems:
this compound's role extends into plant biotechnology, where it is used to modify the glycosylation profiles of recombinant proteins. For example, studies involving Nicotiana benthamiana have demonstrated that this compound treatment significantly reduces plant-specific glycoforms while increasing high-mannose glycans in proteins such as cholera toxin B subunit (gCTB) and HIV gp120 . This modification is crucial for developing more effective vaccine candidates and therapeutic proteins.
1. Recombinant Human Butyrylcholinesterase Production
A study investigated the effects of this compound on the production of recombinant human butyrylcholinesterase (BChE) in a transgenic rice cell culture bioreactor. The presence of this compound increased the total active BChE production by 1.5 times compared to control conditions without this compound. Notably, the N-glycosylation analysis revealed a substantial increase in oligomannose glycans due to this compound treatment .
2. Hydroponic Treatment of Nicotiana benthamiana
In a hydroponic setup, plants treated with this compound exhibited a significant reduction in undesirable plant-specific glycans after multiple treatments. The most prominent glycoform observed was Man9 (64.5%), compared to only 20.3% in untreated controls. This study highlights the potential for optimizing glycan profiles for improved biopharmaceutical production .
Data Tables
Parameter | Control | This compound Treatment |
---|---|---|
Total Active BChE Production (µg/g FW) | 52 ± 1 | 79 ± 2 |
Prominent Glycoform (Man9 %) | 20.3 | 64.5 |
Cell Viability Increase (%) | N/A | 28% with low tunicamycin |
Eigenschaften
IUPAC Name |
(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURYJWYVIAOCW-PQMKYFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883199 | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109944-15-2 | |
Record name | Kifunensine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kifunensine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kifunensine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KIFUNENSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.